4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-
Description
The compound 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- features a 1,2,4-triazole core substituted at positions 3, 4, and 5 with a 4-chlorophenyl, ethyl, and methylthio group, respectively. This scaffold is notable for its pharmacological versatility, with structural analogs demonstrating antioxidant, antimicrobial, and antitumor activities . The ethyl group enhances lipophilicity, while the methylthio substituent contributes to metabolic stability compared to thiol derivatives .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-3-15-10(13-14-11(15)16-2)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYNQNHPIAGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185333 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31409-18-4 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031409184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis. Techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylthio Group
The methylthio (-SCH₃) group at position 5 is a key site for nucleophilic displacement due to its moderate leaving-group ability. Reactions typically occur under basic or reflux conditions:
-
Reaction with Amines :
Substitution with primary/secondary amines yields 5-amino derivatives. For example, reaction with morpholine in ethanol under reflux produces 5-morpholino-3-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole. -
Thiol Exchange :
Treatment with thiols (e.g., benzyl mercaptan) in the presence of a base replaces the methylthio group with a benzylthio moiety, forming derivatives like 5-(benzylthio)-3-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole.
| Substrate | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target Compound | Morpholine, EtOH, Δ, 12h | 5-Morpholino derivative | 78% | |
| Target Compound | Benzyl mercaptan, K₂CO₃, DMF | 5-(Benzylthio) derivative | 65% |
Oxidation of the Methylthio Group
Controlled oxidation transforms the methylthio group into sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives, altering electronic properties and bioactivity:
-
Sulfoxide Formation :
Treatment with H₂O₂ in acetic acid yields the sulfoxide derivative, which exhibits enhanced hydrogen-bonding capacity . -
Sulfone Formation :
Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) converts the methylthio group to a sulfone .
Coordination with Metal Ions
The triazole ring’s nitrogen atoms coordinate with transition metals, forming complexes with potential antimicrobial or catalytic activity:
-
Copper(II) Complexes :
Reaction with CuCl₂ in methanol produces a square-planar complex, [Cu(C₁₀H₁₀ClN₃S)₂Cl₂], validated by UV-Vis and ESR spectroscopy . -
Zinc(II) Complexes :
Zinc acetate yields tetrahedral complexes that show moderate inhibition against E. coli and S. aureus .
| Metal Salt | Ligand Ratio | Geometry | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Square-planar | E. coli: 12.5, S. aureus: 6.25 | |
| Zn(OAc)₂ | 1:1 | Tetrahedral | E. coli: 25, S. aureus: 12.5 |
Functionalization of the Triazole Ring
The NH group at position 1 (in the 1H tautomer) or position 2 (in the 4H tautomer) participates in alkylation or acylation:
-
Mannich Reaction :
Condensation with formaldehyde and piperazine forms a Mannich base, enhancing water solubility. -
Acylation :
Reaction with acetyl chloride in pyridine yields the N-acetylated derivative .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Mannich Reaction | HCHO, Piperazine, EtOH, Δ | N-(Piperazinomethyl) derivative | 82% | |
| Acylation | AcCl, Pyridine, 0°C | N-Acetyl derivative | 88% |
Electrophilic Aromatic Substitution
| Substrate | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Target Compound | HNO₃, H₂SO₄, 50°C, 4h | 3-(3-Nitro-4-chlorophenyl) derivative | 45% |
Comparative Reactivity with Analogs
The ethyl group at position 4 reduces ring flexibility compared to methyl or hydrogen analogs, slowing某些 reactions but improving thermal stability :
| Derivative | Substituent at Position 4 | Reaction Rate (Nucleophilic Substitution) | Thermal Stability (°C) |
|---|---|---|---|
| Target Compound | Ethyl | Moderate | 220 |
| 4-Methyl Analog | Methyl | Fast | 190 |
| 4-H Analog | Hydrogen | Very Fast | 160 |
Scientific Research Applications
Pharmaceutical Applications
-
Antifungal Activity :
- 4H-1,2,4-Triazoles are known for their antifungal properties. This compound has been studied for its effectiveness against various fungal pathogens. Research indicates that it inhibits the synthesis of ergosterol, a critical component of fungal cell membranes .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against Candida species, suggesting potential therapeutic uses in treating fungal infections .
-
Anticancer Properties :
- The compound has also been investigated for its anticancer potential. Its ability to induce apoptosis in cancer cells has been noted in several studies.
- Case Study : In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
-
Antimicrobial Agents :
- Beyond antifungal effects, this triazole derivative exhibits broad-spectrum antimicrobial activity. It has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria.
- Case Study : Research indicated that compounds similar to 4H-1,2,4-triazole displayed significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antibiotics .
Agricultural Applications
-
Fungicides :
- The compound is used as an active ingredient in agricultural fungicides. It helps protect crops from fungal diseases, thereby improving yield and quality.
- Case Study : Field trials have shown that formulations containing triazole derivatives significantly reduce the incidence of fungal infections in crops such as wheat and barley .
- Plant Growth Regulators :
Toxicological Profile
Understanding the toxicological implications of this compound is crucial for its safe application in pharmaceuticals and agriculture. Comprehensive studies have been conducted to assess its safety profile.
| Toxicological Parameter | Value |
|---|---|
| Acute Toxicity | Low |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
| Mutagenicity | Negative |
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria and fungi by interfering with their metabolic processes .
Comparison with Similar Compounds
Research Findings and Implications
Spectral Characterization
The target compound’s NMR profile is expected to resemble 3-(MeS)-4-Ph-5-(trimethoxyphenyl)-4H-1,2,4-triazole :
- ¹H-NMR : δ 2.73 (s, 3H, MeS), 1.2–1.5 (t, 3H, Et), 7.2–7.5 (m, 4H, 4-ClPh).
- ¹³C-NMR : δ 14.8 (MeS), 35.1 (Et), 121–139 (aromatic carbons).
Structure-Activity Relationships (SAR)
- 4-Chlorophenyl : Critical for antimicrobial activity via hydrophobic and halogen bonding .
- Ethyl group : Optimizes logP for bioavailability compared to methyl (too polar) or phenyl (too bulky) .
- Methylthio : Balances stability and moderate electron-withdrawing effects, though less bioactive than -SH or -SO₂R .
Biological Activity
The compound 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- is a member of the triazole family, which has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 281.79 g/mol. The structure includes a triazole ring substituted with a 4-chlorophenyl group and a methylthio group, which are critical for its biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3S |
| Molecular Weight | 281.79 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)-1,2,4-triazole |
| SMILES | CC(C)N1C(=NN=C1SCC)C2=CC=C(C=C2)Cl |
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. The compound in focus has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that the compound exhibited strong inhibition zones comparable to standard antibiotics like ciprofloxacin .
- Structure-Activity Relationship (SAR) : The presence of the chlorophenyl group at the 3-position of the triazole ring was found to enhance antibacterial activity significantly. Compounds with this substitution showed Minimum Inhibitory Concentrations (MICs) ranging from 5 to 20 µg/mL against various pathogens .
Anti-inflammatory Activity
In addition to its antibacterial properties, this triazole derivative has shown potential anti-inflammatory effects.
Research Findings
- In vitro Studies : In cell culture studies using peripheral blood mononuclear cells, the compound demonstrated a reduction in cytokine release (TNF-α and IL-6), indicating its potential as an anti-inflammatory agent .
Toxicity and Safety Profile
The toxicity profile of the compound has been assessed through various in vitro assays. Notably:
- Cell Viability Assays : The compound showed low toxicity in human cell lines at therapeutic concentrations, suggesting a favorable safety profile for further development .
Conclusion and Future Directions
The biological activity of 4H-1,2,4-triazole, 3-(4-chlorophenyl)-4-ethyl-5-(methylthio)- highlights its potential as a lead compound in drug development. Its significant antibacterial and anti-inflammatory properties warrant further exploration through:
- In vivo Studies : To validate efficacy and safety in animal models.
- Derivatization : To enhance potency and selectivity against specific bacterial strains.
This compound represents a promising candidate for future pharmaceutical applications targeting infections and inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4H-1,2,4-triazole derivatives with substituents like 4-chlorophenyl, ethyl, and methylthio groups?
- Methodology :
- Microwave-assisted synthesis reduces reaction time and improves yields. For example, thiophene and aliphatic substituents can be introduced via microwave irradiation under solvent-free conditions .
- Reductive amination : Sodium borohydride (NaBH₄) in ethanol under reflux efficiently reduces intermediates, yielding triazole derivatives (e.g., 81.55% yield for compound 5a) .
- Heterocyclic coupling : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst facilitates thioether bond formation at 70–80°C .
- Table 1 : Synthesis Yields and Conditions from
| Compound | Method | Yield | Conditions |
|---|---|---|---|
| 4d | Ethanol recrystallization | 69.40% | Reflux, NaBH₄ reduction |
| 5a | Ethanol/water (1:3) | 81.55% | NaBH₄, 4-hour reflux |
Q. How can analytical techniques (e.g., NMR, IR) validate the structural integrity of this triazole derivative?
- Key spectral markers :
- ¹H-NMR : Aromatic protons (4-chlorophenyl) appear as doublets at δ 7.2–7.8 ppm. The methylthio (-SMe) group shows a singlet at δ 2.5 ppm .
- IR : Stretching vibrations at 2550–2600 cm⁻¹ confirm -SH groups, while 1650–1700 cm⁻¹ indicates C=N bonds in the triazole ring .
- Best practices : Use deuterated DMSO for NMR to resolve NH protons, and compare spectra with computational predictions (e.g., DFT) .
Q. What preliminary biological screening approaches are suitable for assessing antimicrobial activity?
- Protocol :
- Agar diffusion assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria at concentrations of 50–200 µg/mL .
- MIC determination : Use broth microdilution with resazurin dye for rapid viability assessment .
- Note : Derivatives with electron-withdrawing groups (e.g., -Cl) exhibit enhanced activity due to increased membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological profiles?
- Strategy :
- Substituent modulation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and target binding .
- Bioisosteric replacement : Substitute methylthio (-SMe) with sulfonyl (-SO₂Me) to improve metabolic stability .
| Substituent (R) | LogP | Antimicrobial MIC (µg/mL) |
|---|---|---|
| -SMe | 2.8 | 12.5 (S. aureus) |
| -SO₂Me | 1.9 | 25.0 (S. aureus) |
| -Cl | 3.1 | 6.25 (E. coli) |
Q. What computational methods resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Approach :
- Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51) to identify key interactions. For example, the 4-chlorophenyl group may occupy hydrophobic pockets missed in earlier assays .
- QSAR modeling : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability and reconcile disparate results .
Q. How can regioselectivity challenges in triazole synthesis be addressed?
- Solutions :
- Protecting groups : Temporarily block reactive sites (e.g., NH of triazole) using tert-butoxycarbonyl (Boc) to direct substitution to the 3-position .
- Catalytic control : Employ Pd-mediated cross-coupling to selectively attach aryl groups at the 5-position .
Q. What strategies mitigate oxidation of the methylthio group during storage or biological assays?
- Recommendations :
- Antioxidant additives : Include 0.1% ascorbic acid in formulation buffers .
- Lyophilization : Store derivatives as lyophilized powders under argon to prevent sulfoxide formation .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
